2-(4-Trifluoromethoxybenzoyl)thiazole
Overview
Description
2-(4-Trifluoromethoxybenzoyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a 4-trifluoromethoxybenzoyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trifluoromethoxybenzoyl)thiazole typically involves the reaction of 4-trifluoromethoxybenzoyl chloride with thiazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further improves the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Trifluoromethoxybenzoyl)thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for electrophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-(4-Trifluoromethoxybenzoyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for antimicrobial agents.
Medicine: Investigated for its anti-inflammatory and antitumor properties, contributing to the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Trifluoromethoxybenzoyl)thiazole involves its interaction with various molecular targets:
Antibacterial Activity: Inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins.
Antifungal Activity: Disrupts fungal cell membrane integrity by inhibiting ergosterol synthesis.
Anti-inflammatory Activity: Modulates the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
2-(4-Methoxybenzoyl)thiazole: Lacks the trifluoromethoxy group, resulting in lower lipophilicity and metabolic stability.
2-(4-Chlorobenzoyl)thiazole: Contains a chlorine substituent, which affects its electronic properties and reactivity.
2-(4-Nitrobenzoyl)thiazole: The nitro group introduces electron-withdrawing effects, altering its chemical behavior.
Uniqueness: 2-(4-Trifluoromethoxybenzoyl)thiazole stands out due to its trifluoromethoxy group, which enhances its lipophilicity, metabolic stability, and overall biological activity. This makes it a more potent and versatile compound compared to its analogs .
Properties
IUPAC Name |
1,3-thiazol-2-yl-[4-(trifluoromethoxy)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)17-8-3-1-7(2-4-8)9(16)10-15-5-6-18-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUBOWXPTZOKHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CS2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226043 | |
Record name | Methanone, 2-thiazolyl[4-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443340-39-3 | |
Record name | Methanone, 2-thiazolyl[4-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, 2-thiazolyl[4-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.